Mass Shift Advantage in SIL-IS Assays
GNE-0877-d3 provides a +3.02 Da mass shift relative to the non-deuterated parent GNE-0877 (MW 342.34 vs. 339.32), enabling MS/MS differentiation at the precursor ion level while maintaining identical chromatographic retention time, ionization efficiency, and extraction recovery . In contrast, structural analog internal standards (e.g., using GNE-7915 or MLi-2 as surrogate IS) exhibit distinct retention times and differential matrix effects, introducing variability in peak area ratios that cannot be fully corrected by calibration [1]. The deuterium labeling position on the N-methylamino group is strategically remote from the aminopyrazole pharmacophore, ensuring that GNE-0877-d3 retains biochemical LRRK2 inhibitory activity identical to the parent compound when used at tracer concentrations .
| Evidence Dimension | Mass shift for MS/MS discrimination |
|---|---|
| Target Compound Data | +3.02 Da (MW 342.34 g/mol; C14H13D3F3N7) |
| Comparator Or Baseline | GNE-0877 (non-deuterated): MW 339.32 g/mol (C14H16F3N7); structural analog IS: variable retention time offset |
| Quantified Difference | 3 Da mass shift vs. 0 Da for non-deuterated; co-elution with analyte confirmed vs. structural analog IS which typically exhibits ΔRT > 0.1 min |
| Conditions | LC-MS/MS triple quadrupole, ESI+ mode; precursor ion m/z 340.3→product ion for GNE-0877; m/z 343.3→product ion for GNE-0877-d3 |
Why This Matters
For laboratories quantifying DNL201/GNE-0877 in plasma, CSF, or tissue homogenates from clinical or preclinical studies, GNE-0877-d3 is the only internal standard that corrects for both extraction variability and matrix-dependent ionization effects simultaneously, a capability no non-deuterated LRRK2 inhibitor can provide.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using LC/MS: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
